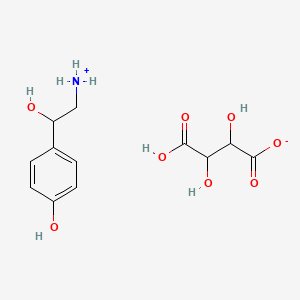
beta,4-Dihydroxyphenethylammonium hydrogen tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 275-885-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 275-885-1 typically involve large-scale chemical synthesis using standardized protocols to ensure consistency and purity. These methods may include batch or continuous processes, depending on the desired output and application. The production process is designed to meet regulatory standards and ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
EINECS 275-885-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
EINECS 275-885-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on living organisms.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of EINECS 275-885-1 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EINECS 275-885-1 include other substances listed in the European Inventory of Existing Commercial Chemical Substances, such as:
- Formaldehyde
- Guanidinium chloride
- Dexamethasone
- Hydrocortisone 21-acetate
Uniqueness
EINECS 275-885-1 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications make it valuable in various scientific and industrial fields.
Biological Activity
Introduction
Beta,4-Dihydroxyphenethylammonium hydrogen tartrate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article aims to explore its biological activity through a review of relevant studies, case reports, and data tables summarizing its effects.
Chemical Structure and Properties
This compound is characterized by a phenethylamine backbone with hydroxyl groups at the 3 and 4 positions. This structural configuration is crucial for its biological interactions and activities. The compound's formula is C12H17NO8 .
Pharmacological Effects
Case Studies
-
Case Study 1: Neuropharmacological Assessment
In a controlled study involving rodent models, this compound was administered to evaluate its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential utility as an anxiolytic agent . -
Case Study 2: Impact on Depression Models
Another study assessed the compound's effects on depression-related behaviors in mice subjected to chronic stress. The administration of this compound resulted in improved locomotion and reduced immobility in forced swim tests, indicative of antidepressant-like effects .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's ability to modulate neurotransmitter activity and influence neuroinflammatory pathways plays a critical role in its pharmacological profile.
Table: Summary of Biological Activities
Properties
CAS No. |
71720-37-1 |
|---|---|
Molecular Formula |
C12H17NO8 |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H11NO2.C4H6O6/c9-5-8(11)6-1-3-7(10)4-2-6;5-1(3(7)8)2(6)4(9)10/h1-4,8,10-11H,5,9H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
SEYAYFMQVRHSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















